

Technical Support Center: Optimizing Sodium Choleate for Cell Lysis

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Compound of Interest

Compound Name: **Sodium choleate**

Cat. No.: **B14812039**

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Welcome to the technical support center for optimizing **sodium choleate** concentration in cell lysis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **sodium choleate** and how does it work for cell lysis?

A1: **Sodium choleate** is an anionic, bile salt detergent. Its amphipathic nature, with both a hydrophobic (steroidal) and a hydrophilic (charged carboxylate group) region, allows it to interact with and disrupt the lipid bilayer of cell membranes.^[1] At concentrations above its Critical Micelle Concentration (CMC), **sodium choleate** monomers aggregate to form micelles, which can solubilize membrane components, leading to cell lysis and the release of intracellular contents.^[2] It is considered a non-denaturing, mild detergent, making it suitable for applications where protein structure and function need to be preserved.^[2]

Q2: What is the Critical Micelle Concentration (CMC) of **sodium choleate** and why is it important?

A2: The CMC is the concentration at which detergent monomers begin to form micelles.^[3] This is a critical parameter because the efficiency of membrane solubilization and protein extraction increases significantly at concentrations above the CMC.^[4] The CMC of **sodium choleate** is reported to be in the range of 4-20 mM, with a commonly cited value around 14-15 mM,

depending on experimental conditions like buffer composition, ionic strength, and temperature. [5][6] Operating above the CMC ensures there are sufficient micelles to encapsulate membrane proteins and lipids.

Q3: What is a good starting concentration for **sodium cholate** in a lysis buffer?

A3: A typical starting concentration for a nonionic detergent in a lysis buffer is around 1.0%. [7] For **sodium cholate**, it is crucial to work above its CMC (14-15 mM). The optimal concentration should be determined empirically for each specific cell type and application. A common approach is to test a range of concentrations (e.g., 0.5% to 2.0% w/v) to find the balance between efficient lysis and minimal impact on downstream applications.

Q4: Is **sodium cholate** compatible with downstream applications like immunoassays and enzyme assays?

A4: As a mild, non-denaturing detergent, **sodium cholate** is generally more compatible with downstream functional assays than harsh detergents like SDS. [2][4] However, compatibility must always be verified. Some detergents can interfere with specific assays. [4] If interference is a concern, methods like dialysis or ion-exchange chromatography can be used to remove the detergent from the protein sample. [8]

Q5: Can I use **sodium cholate** to lyse all types of cells?

A5: **Sodium cholate** is effective for lysing mammalian and other animal cells which only have a plasma membrane. [8] However, organisms with rigid cell walls, such as plants, yeast, and some bacteria, are more difficult to lyse with detergent alone and may require additional physical disruption methods (e.g., sonication, homogenization) for efficient lysis. [8]

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Low Protein Yield / Incomplete Lysis	<p>1. Insufficient Detergent Concentration: The concentration of sodium cholate may be below the optimal level or the CMC.[7]</p>	Increase the sodium cholate concentration. Ensure you are working above the CMC (approx. 14-15 mM). Test a range of concentrations to optimize for your specific cell type.
	<p>2. Cell Suspension is Too Dense: An excessive number of cells can overwhelm the lysis buffer's capacity.[9]</p>	Reduce the number of starting cells or increase the volume of lysis buffer. A recommended starting point is 100 μ L of RIPA buffer for every 10^6 cells.[10]
	<p>3. Insufficient Incubation Time: The lysis buffer may not have had enough time to fully disrupt the cell membranes.</p>	Increase the incubation time on ice. A typical incubation period is 15-30 minutes with occasional vortexing.[1][11]
	<p>4. Inadequate Mechanical Disruption: For tough cells or tissues, detergent alone may not be sufficient.[8]</p>	Incorporate mechanical disruption. After adding lysis buffer, sonicate the lysate on ice to shear DNA and further break up cells.[10][11]
Lysate is Too Viscous	<p>DNA Release: Lysis releases cellular DNA, which can make the lysate highly viscous and difficult to handle.[12]</p>	Add a nuclease, such as DNase I (10-100 U/mL) or Micrococcal Nuclease (200-2000 U/mL), to the lysate and incubate until the viscosity is reduced.[12] Sonication can also help shear the DNA.[10]
Protein of Interest is Degraded	<p>Protease Activity: Endogenous proteases released during lysis can degrade the target protein.</p>	Always add a protease inhibitor cocktail to the lysis buffer immediately before use. [8][13] Perform all lysis steps

at 4°C (on ice) to minimize enzymatic activity.[8]

Optimize protein expression conditions (e.g., lower temperature, less inducer).[12]

Alternatively, use a stronger, denaturing lysis buffer (e.g., containing SDS) to solubilize the inclusion bodies, followed by refolding protocols.

Formation of Inclusion Bodies:
Overexpressed proteins can form insoluble aggregates known as inclusion bodies.[12]

Protein of Interest is Insoluble (in Pellet)

Standardize the protocol.
Ensure consistent cell counts, use freshly prepared lysis buffer with inhibitors, and adhere to consistent incubation times and temperatures.

Inconsistent Protocol: Minor variations in cell number, buffer preparation, or incubation times can lead to inconsistent results.

Variability Between Experiments

Reference Data

Table 1: Properties of Common Lab Detergents

Detergent	Type	Charge	Typical Working Concentration	Key Characteristics
Sodium Cholate	Bile Salt	Anionic	>14 mM (>0.6%)	Mild, non-denaturing; good for maintaining protein structure. [2]
SDS	Ionic	Anionic	0.1% - 1.0%	Strong, denaturing; disrupts protein structure; used in SDS-PAGE.[2][4]
Triton X-100	Non-ionic	Neutral	0.1% - 1.0%	Mild, non-denaturing; good for isolating cytoplasmic proteins.[2]
NP-40	Non-ionic	Neutral	0.1% - 1.0%	Mild, non-denaturing; similar to Triton X-100.[4]
CHAPS	Zwitterionic	Zwitterionic	0.5% - 1.0%	Mild, non-denaturing; effective at solubilizing membrane proteins while preserving activity.[4]

Experimental Protocols

General Protocol for Cell Lysis using a Sodium Cholate-Based Buffer

This protocol is a general guideline for lysing cultured mammalian cells. Optimal conditions, particularly buffer volume and incubation times, may need to be determined empirically.

Materials:

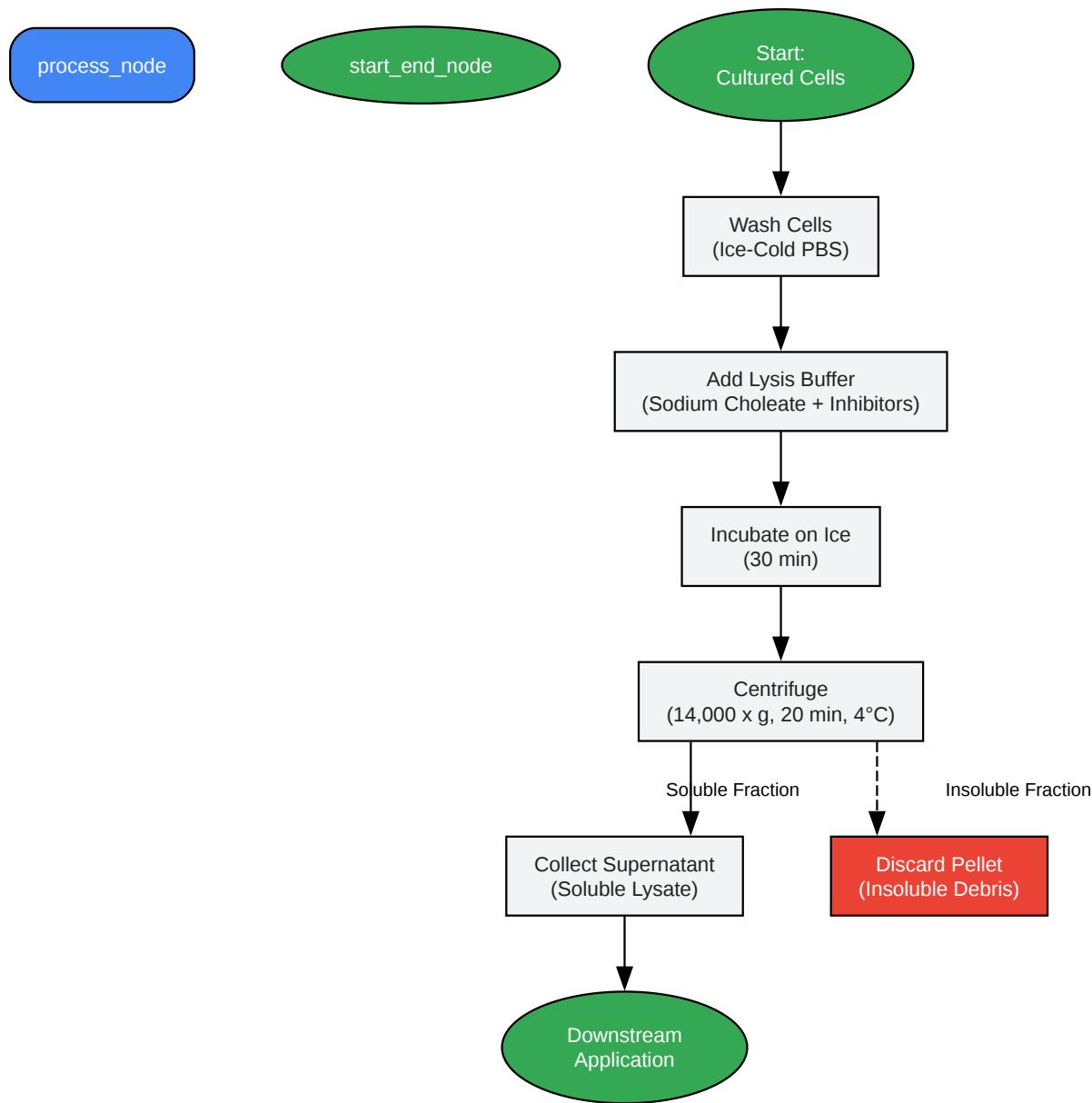
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% **Sodium Cholate**
- Protease Inhibitor Cocktail (e.g., 100X stock)
- Phosphatase Inhibitor Cocktail (if studying phosphorylation)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

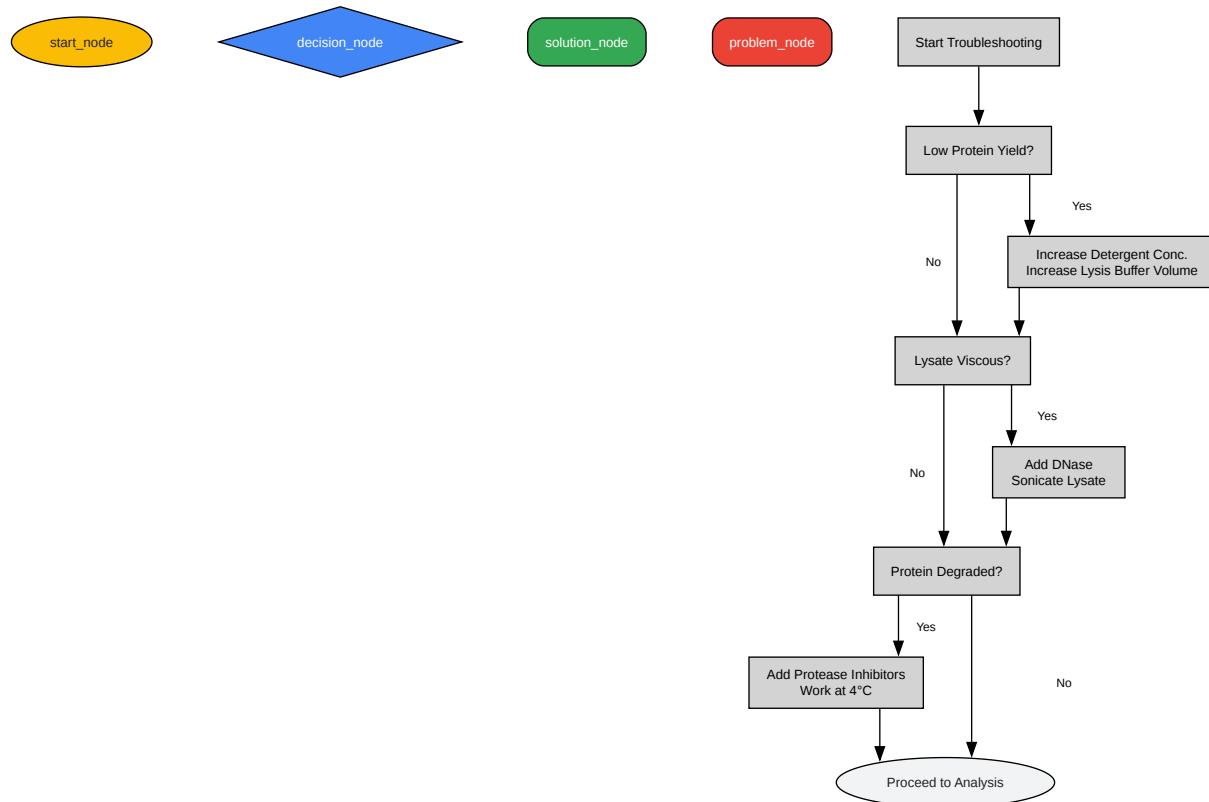
Procedure:

- Preparation: Prepare the complete Lysis Buffer immediately before use by adding the Protease Inhibitor Cocktail to a final concentration of 1X.[\[14\]](#) Keep the buffer on ice at all times.
- Cell Washing (for Adherent Cells):
 - Aspirate the culture medium from the dish.
 - Gently wash the cell monolayer once with ice-cold PBS.
 - Aspirate the PBS completely.
- Cell Washing (for Suspension Cells):

- Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes at 4°C).[[11](#)]
- Discard the supernatant.
- Resuspend the cell pellet in ice-cold PBS and centrifuge again. Discard the supernatant.
- Cell Lysis:
 - Add an appropriate volume of ice-cold complete Lysis Buffer to the cell pellet or plate. A general starting point is 100-200 µL per 1-2 million cells.[[10](#)][[11](#)]
 - For adherent cells, use a cell scraper to gently scrape the cells into the buffer.
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubation:
 - Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes to ensure thorough mixing.
- Clarification:
 - To reduce viscosity from DNA, sonicate the lysate briefly on ice.[[10](#)]
 - Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[[1](#)]
- Collection:
 - Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.[[1](#)][[10](#)]
- Quantification and Storage:
 - Determine the protein concentration using a compatible assay (e.g., BCA assay).
 - The lysate can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid multiple freeze-thaw cycles.[[11](#)]

Visualizations



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